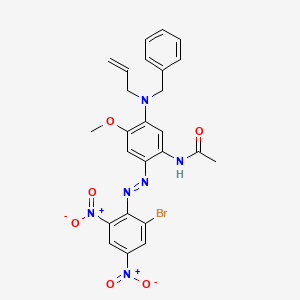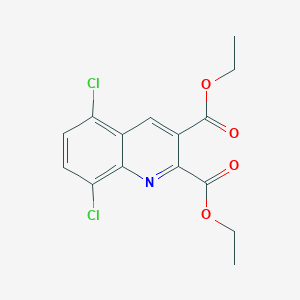
Copper, (2,9,16,23-tetrachlorophthalocyaninato(2-))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- is a coordination compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a wide range of applications due to their unique chemical and physical properties. This particular compound is known for its high thermal stability, nonlinear optical activity, and catalytic capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- typically involves the reaction of copper salts with tetrachlorophthalonitrile under high-temperature conditions. The reaction is usually carried out in the presence of a solvent such as quinoline or dimethylformamide (DMF) and a base like sodium methoxide. The reaction mixture is heated to temperatures ranging from 150°C to 200°C for several hours to ensure complete formation of the phthalocyanine complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phthalocyanine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in DMF.
Major Products
Oxidation: Formation of oxidized phthalocyanine derivatives.
Reduction: Formation of reduced phthalocyanine derivatives.
Substitution: Formation of substituted phthalocyanine derivatives with various functional groups.
Scientific Research Applications
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its high thermal stability and catalytic properties.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Used in the production of dyes and pigments due to its intense color and stability.
Mechanism of Action
The mechanism of action of Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- involves its ability to interact with molecular targets through coordination chemistry. The compound can form coordination bonds with various substrates, facilitating catalytic reactions. In photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine
- Zinc phthalocyanine
- Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Uniqueness
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- is unique due to its tetrachloro substitution, which enhances its chemical reactivity and stability. This makes it particularly suitable for applications requiring high thermal stability and resistance to chemical degradation .
Properties
CAS No. |
16040-69-0 |
|---|---|
Molecular Formula |
C32H12Cl4CuN8 |
Molecular Weight |
713.8 g/mol |
IUPAC Name |
copper;6,15,24,33-tetrachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H12Cl4N8.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
InChI Key |
BYBLFAOJNIFPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)Cl)C(=N7)N=C2[N-]3)Cl)C9=C4C=CC(=C9)Cl.[Cu+2] |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



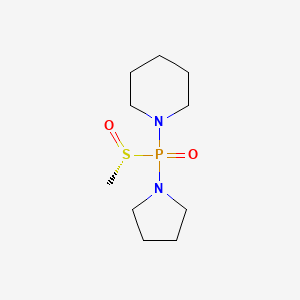
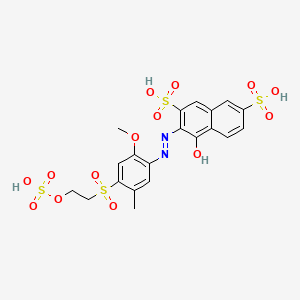

![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
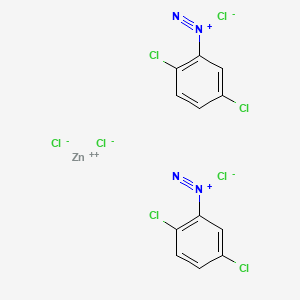


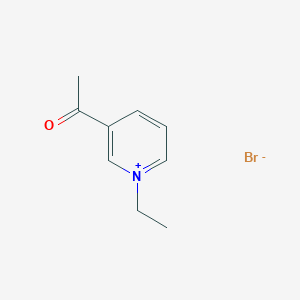
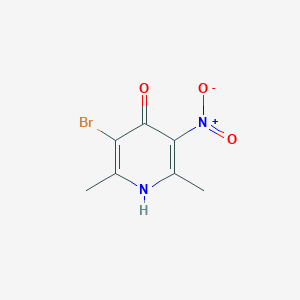
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)

